Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Synthetic chemistry Procurement specifications Quality control

Select for differentiated ortho-benzyloxy substitution & dual chiral centers enabling distinct regioselectivity in nucleophilic ring-opening vs meta/para analogs. The ethyl ester handle permits hydrolysis to active carboxylic acid or amide prodrugs—chemistry inaccessible to simpler benzyloxyphenyl oxiranes. 98% purity reduces cumulative impurity propagation across multi-step synthesis, improving yields from hit validation through lead optimization. Tiered pricing supports scalable procurement from €180 to €2,971 depending on quantity.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
Cat. No. B8090574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C18H18O4/c1-2-20-18(19)17-16(22-17)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3
InChIKeyIIADKOCLEBEGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate: Procurement-Grade Building Block for Epoxide-Mediated Synthesis


Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate (CAS: 2231304-60-0, C18H18O4, MW 298.3 g/mol) is a research-grade organic intermediate characterized by an electron-deficient oxirane ring bearing both a 2-benzyloxyphenyl substituent at the 3-position and an ethyl ester moiety at the 2-position [1]. This compound belongs to the broader class of phen(alk)oxy-substituted oxirane-carboxylic acid derivatives, a structural family recognized in patent literature for its utility in generating biologically active molecules through nucleophilic ring-opening chemistry [2]. The presence of two chiral centers in the oxirane ring introduces stereochemical complexity that differentiates this compound from simpler achiral epoxide building blocks commonly employed in organic synthesis .

Why Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate Cannot Be Replaced by Simpler Benzyloxyphenyl Oxiranes


Procurement decisions involving Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate cannot rely on substitution with structurally related benzyloxyphenyl oxiranes due to fundamental differences in synthetic utility and economic accessibility. Unlike 2-[3-(benzyloxy)phenyl]oxirane (CAS 19957-64-3) or 2-[4-(benzyloxy)phenyl]oxirane, which lack the ester functionality and are available only as AldrichCPR early-discovery collections with limited batch-to-batch consistency , the target compound integrates a carboxylate handle that enables downstream transformations inaccessible to simpler epoxides. The differential pricing structure, ranging from €180.00 to €2,971.00 depending on quantity and supplier , further underscores that generic in-class substitution would alter both synthetic outcomes and project economics. Additionally, the ortho-substitution pattern on the phenyl ring (2-benzyloxy) imparts distinct electronic and steric properties during nucleophilic ring-opening compared to meta- or para-substituted analogs, directly affecting regioselectivity in subsequent derivatization steps .

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate: Comparative Evidence for Differentiated Procurement


Quantitative Purity and Pricing Differentiation Relative to Closest Commercial Analog

Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate is commercially supplied at 98% purity with a tiered pricing structure ranging from €180.00 to €2,246.00 (Ref 10-F788133) or €225.00 to €2,971.00 (Ref 54-OR78815) depending on quantity . In contrast, the closest commercially available structural analog, 2-[3-(benzyloxy)phenyl]oxirane (CAS 19957-64-3), is supplied at 95% purity as part of the AldrichCPR early-discovery collection without standardized tiered pricing . The 3% absolute purity difference between the target compound (98%) and this analog (95%) translates to a reduction in maximum potential impurities from 5% to 2%, a factor of 2.5× lower impurity burden when used in multi-step synthetic sequences where impurity propagation can dramatically affect downstream yields.

Synthetic chemistry Procurement specifications Quality control

Structural Differentiation via Ortho-Substitution Pattern and Ester Functionality

The target compound features a 2-benzyloxyphenyl substituent at the oxirane 3-position and an ethyl carboxylate at the 2-position, whereas the structurally related analog 2-[3-(benzyloxy)phenyl]oxirane (CAS 19957-64-3) lacks the carboxylate functionality and bears the benzyloxy group at the meta (3-) position . The ortho-substitution pattern in the target compound introduces proximal electronic effects from the oxygen lone pairs that can influence the regioselectivity of nucleophilic oxirane ring-opening [1]. The presence of the ethyl ester group further provides a synthetic handle for subsequent transformations (hydrolysis to carboxylic acid, amidation, or transesterification) that is completely absent in simpler benzyloxyphenyl oxiranes.

Medicinal chemistry Structure-activity relationship Synthetic accessibility

Class-Level Hypoglycemic Activity Framework from Phen(alk)oxy-Substituted Oxirane Carboxylic Acids

EP 0046590 A2 discloses that phen(alk)oxy-substituted oxirane-carboxylic acids of the general formula encompassing the structural motif of the target compound exhibit hypoglycemic activity in warm-blooded animals [1]. The patent defines the structural scope to include compounds where R¹ and R² may be hydrogen, halogen, lower alkyl, lower alkoxy, nitro, or trifluoromethyl; R³ is hydrogen or lower alkyl; Y represents -O-(CH₂)ₘ-; and the sum m+n equals an integer from 2 to 8 [1]. The target compound, as the ethyl ester derivative, corresponds to R³ = ethyl within this claimed genus. Notably, the patent explicitly excludes simpler oxirane structures lacking the phen(alk)oxy substitution pattern from its hypoglycemic activity claims, establishing a class-level differentiation from unsubstituted oxiranes.

Diabetes Metabolic disorders Drug discovery

Synthetic Accessibility via Darzens Condensation with Rhodium Catalysis

The synthesis of Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate can be achieved via reaction of 2-(benzyloxy)benzaldehyde with ethyl diazoacetate in the presence of a rhodium(II) acetate catalyst . This Darzens-type condensation approach differs fundamentally from the peracid-mediated epoxidation methods employed for simpler benzyloxyphenyl oxiranes . The rhodium-catalyzed methodology provides a pathway for generating the stereochemically complex glycidic ester motif in a single operation, whereas simpler analogs require multi-step epoxidation sequences that do not install the carboxylate functionality concurrently.

Synthetic methodology Catalysis Process chemistry

Targeted Application Scenarios for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate Based on Comparative Evidence


Diabetes Drug Discovery: Hypoglycemic Lead Generation from Phen(alk)oxy Oxirane Scaffolds

Procure this compound for medicinal chemistry campaigns targeting metabolic disorders where the EP 0046590 A2 patent establishes class-level hypoglycemic activity for phen(alk)oxy-substituted oxirane-carboxylic acid derivatives. The ethyl ester moiety provides a modifiable handle for SAR exploration via hydrolysis to the active carboxylic acid form or conversion to amide prodrugs [1].

Stereochemically Complex Glycidic Ester Intermediates for Asymmetric Synthesis

Utilize the compound's two oxirane chiral centers as a scaffold for stereoselective transformations. The ortho-benzyloxy substitution pattern offers differentiated regioselectivity during nucleophilic ring-opening compared to meta- or para-substituted analogs, enabling access to enantiomerically enriched 1,2-diol derivatives applicable in natural product synthesis [1].

High-Purity Building Block for Multi-Step Medicinal Chemistry Library Synthesis

Select this compound over lower-purity benzyloxyphenyl oxirane analogs (95% purity AldrichCPR grade) when synthetic sequences exceed three steps, as the 98% purity specification reduces cumulative impurity propagation that can degrade yields and complicate purification. The tiered pricing from €180.00 to €2,971.00 allows scalable procurement from hit validation through lead optimization phases .

Methodology Development: Rhodium-Catalyzed Darzens Condensations

Employ this compound as a model substrate for optimizing rhodium(II)-catalyzed reactions of substituted benzaldehydes with diazoacetates. The product's structural complexity (two chiral centers, ortho-substitution, ester handle) provides a challenging test case for catalyst development studies targeting stereocontrol in glycidic ester formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(2-(benzyloxy)phenyl)oxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.